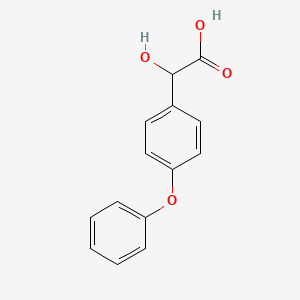

2-Hydroxy-2-(4-phenoxyphenyl)acetic acid

Description

Properties

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

2-hydroxy-2-(4-phenoxyphenyl)acetic acid |

InChI |

InChI=1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,13,15H,(H,16,17) |

InChI Key |

GKUKZUUJZYBWIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid typically involves the condensation of phenoxybenzene with glyoxylic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the pure compound .

Industrial Production Methods: Industrial production of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Structure and Identifiers

The compound has several identifiers, including:

- IUPAC Name: 2-hydroxy-2-(4-phenoxyphenyl)acetic acid

- InChI: InChI=1S/C14H12O4/c15-13(14(16)17)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9,13,15H,(H,16,17)

- InChIKey: GKUKZUUJZYBWIA-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(=O)O)O

- CAS Registry Number: 447-45-0

- ChEMBL ID: CHEMBL3247383

Scientific Research Applications

While the provided search results do not offer specific case studies or comprehensive data tables detailing the applications of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid, they do point to contexts in which similar compounds are used, suggesting potential research avenues.

- Antimicrobial Agents: Research has explored modified 1,2,4-oxadiazole compounds for treating gastrointestinal pathogens. These compounds were modified with functional groups to reduce permeability in the GI tract, potentially allowing them to reach the colon in higher concentrations . Although this refers to a different compound class, the strategy of modifying compounds to target specific areas of the body could be relevant in the study of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid .

- HDAC Inhibitors: Some studies synthesize compounds based on structure modification of model esters like methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs (Histone deacetylase inhibitors) . These compounds have shown antiproliferative activity against HeLa cells . This suggests that 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid and its derivatives could be investigated for similar biological activities .

- Intermediate in Synthesis: 2-(4-hydroxyphenyl)-acetic acids can be prepared using 2-(4-hydroxyphenyl)-nitroethanes as intermediates . This indicates a potential application of related compounds in synthesizing more complex molecules .

- PPAR delta Agonists: Certain 4-((phenoxyalkyl)thio)-phenoxyacetic acids and analogs are used as PPAR delta agonists . This suggests a potential avenue for research into the properties of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid and related compounds .

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-hydroxy-2-(4-phenoxyphenyl)acetic acid, highlighting substituent effects:

A structurally related propanoic acid derivative (CAS 157874-97-0) is noted in but differs in chain length.

Biological Activity

2-Hydroxy-2-(4-phenoxyphenyl)acetic acid, a phenoxyphenyl derivative, has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This compound is part of a broader class of substituted phenylacetic acids, which have been studied for their therapeutic properties.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid can be represented as follows:

This compound features a hydroxyl group and a phenoxy group, contributing to its biological activity. The presence of the phenoxy moiety is crucial for its interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of phenoxyphenylacetic acids exhibit significant anti-inflammatory properties. In one study, various substituted (2-phenoxyphenyl)acetic acids were synthesized and tested for their anti-inflammatory activity using an adjuvant arthritis model. The results showed that halogen substitutions in the phenoxy ring enhanced the anti-inflammatory effects considerably while maintaining low ulcerogenic potential . This suggests that 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid may possess similar beneficial effects.

Anticancer Activity

The anticancer potential of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid has been explored through various studies. A series of compounds related to this structure demonstrated antiproliferative activity against cancer cell lines such as HCT-116 and HeLa. Notably, some derivatives exhibited IC50 values in the range of 0.13 to 0.69 μM, indicating strong inhibitory effects on cancer cell proliferation .

In another study focusing on the structure-activity relationship (SAR), modifications to the phenoxy group were shown to significantly impact the compound's ability to inhibit cancer cell growth and induce apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Assay Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anti-inflammatory | Adjuvant Arthritis | Not specified | |

| Antiproliferative | HCT-116 Cells | 0.13 - 0.69 | |

| Antiproliferative | HeLa Cells | IC50 = 11 - 0.69 |

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of substituted (2-phenoxyphenyl)acetic acids were evaluated for their anti-inflammatory effects in an adjuvant arthritis model. The findings indicated that compounds with specific substitutions showed enhanced efficacy compared to standard treatments, suggesting a promising avenue for further therapeutic development .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of phenoxyphenyl derivatives, where compounds were tested against various cancer cell lines. The results revealed that certain derivatives led to significant reductions in cell viability and induced apoptosis through mechanisms involving tubulin destabilization and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for preparing 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the phenoxy group. For example, asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) can ensure enantioselectivity. Reaction conditions such as pH (6.5–7.5), temperature (25–40°C), and solvent polarity (e.g., THF/water mixtures) are critical for optimizing yield (>75%) and purity (>95%) . Post-synthesis purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended.

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid?

Methodological Answer:

- NMR : H and C NMR (DMSO-d6) to confirm the presence of the phenoxy (δ 6.8–7.4 ppm) and hydroxyacetic acid (δ 4.8 ppm) moieties.

- HPLC : Reverse-phase chromatography (C18 column, 254 nm UV detection) with a mobile phase of 70:30 acetonitrile/water + 0.1% formic acid for purity assessment.

- Mass Spectrometry : ESI-MS in negative ion mode ([M-H]⁻ at m/z 259.1) for molecular weight confirmation .

Q. How does the presence of the phenoxy group influence the compound’s solubility and reactivity compared to other aryl-substituted hydroxyacetic acids?

Methodological Answer: The electron-donating phenoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) but reduces aqueous solubility compared to hydroxyl or methoxy substituents. Reactivity in nucleophilic substitution is lower than 4-hydroxyphenyl analogs due to steric hindrance from the phenoxy group. Comparative solubility

| Substituent | Solubility in H₂O (mg/mL) | LogP |

|---|---|---|

| 4-Phenoxy | 1.2 ± 0.3 | 2.8 |

| 4-Hydroxy | 8.5 ± 1.1 | 1.2 |

| 4-Methoxy | 3.7 ± 0.6 | 1.9 |

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric mixtures of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid, particularly when chiral centers are present?

Methodological Answer:

- Chiral Resolution : Use chiral resolving agents (e.g., L-proline derivatives) to form diastereomeric salts, separable via fractional crystallization.

- Biocatalysis : Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes one enantiomer in ester derivatives (e.g., methyl ester, >90% ee) .

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) for analytical-scale separation.

Q. How can researchers design experiments to elucidate the mechanism of action of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases.

- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., COX-2, Ki ~ 1.2 μM). Validate with site-directed mutagenesis of predicted binding residues (e.g., Arg120 in COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm competitive vs. non-competitive inhibition.

Q. What analytical approaches are critical for identifying and quantifying degradation products of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and acidic/alkaline hydrolysis (0.1N HCl/NaOH, 24 hrs).

- LC-MS/MS : Use a Q-TOF mass spectrometer to identify degradation products (e.g., decarboxylated or oxidized derivatives).

- Stability-Indicating HPLC : Monitor degradation under accelerated conditions (40°C/75% RH) using a method validated per ICH Q2(R1) .

Q. How can computational modeling aid in predicting the metabolic pathways of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid, and what in vitro models validate these predictions?

Methodological Answer:

- ADMET Predictors : Use software (e.g., Schrödinger ADMET Predictor) to simulate Phase I/II metabolism. Predicted pathways include hydroxylation (CYP3A4) and glucuronidation (UGT1A1).

- In Vitro Validation :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 2-Hydroxy-2-(4-phenoxyphenyl)acetic acid across different studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables (e.g., cell line passage number, serum-free media) to minimize batch effects.

- Structural Verification : Confirm compound identity via H NMR and HRMS to rule out impurities or stereochemical variations.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to reconcile IC₅₀ variations (e.g., 5–20 μM in anti-inflammatory assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.